molecular formula C6H9ClN2O2S B581366 Ethyl 5-aminothiazole-4-carboxylate hydrochloride CAS No. 1253792-74-3

Ethyl 5-aminothiazole-4-carboxylate hydrochloride

Cat. No.: B581366
CAS No.: 1253792-74-3
M. Wt: 208.66
InChI Key: WHVYDHSLKKRQRV-UHFFFAOYSA-N
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Description

Ethyl 5-aminothiazole-4-carboxylate hydrochloride is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-aminothiazole-4-carboxylate hydrochloride can be synthesized through various methods. One common approach involves the reaction of ethyl bromopyruvate with thiourea in the presence of a base such as potassium carbonate. The reaction mixture is typically refluxed in ethanol for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminothiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines .

Scientific Research Applications

Ethyl 5-aminothiazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-aminothiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Ethyl 5-aminothiazole-4-carboxylate hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 5-amino-1,3-thiazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c1-2-10-6(9)4-5(7)11-3-8-4;/h3H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVYDHSLKKRQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693319
Record name Ethyl 5-amino-1,3-thiazole-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253792-74-3
Record name Ethyl 5-amino-1,3-thiazole-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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